1,1-Dichloro-2,2-dimethoxyethane

Catalog No.
S3349703
CAS No.
80944-06-5
M.F
C4H8Cl2O2
M. Wt
159.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Dichloro-2,2-dimethoxyethane

Unstable dichloroacetaldehyde and its diethyl acetal analog cause polymerization and require harsh deprotection, compromising yield. This dimethyl acetal-protected precursor eliminates those risks. • Stable, non-polymerizing form enables safe storage and handling. • Lower boiling point and mild deprotection kinetics boost Praziquantel API scale-up. • Essential certified reference standard for Trichlorfon degradation analysis. In stock for immediate shipping.

CAS Number

80944-06-5

Product Name

1,1-Dichloro-2,2-dimethoxyethane

IUPAC Name

1,1-dichloro-2,2-dimethoxyethane

Molecular Formula

C4H8Cl2O2

Molecular Weight

159.01 g/mol

InChI

InChI=1S/C4H8Cl2O2/c1-7-4(8-2)3(5)6/h3-4H,1-2H3

InChI Key

NGVTXINFTCZHGA-UHFFFAOYSA-N

SMILES

COC(C(Cl)Cl)OC

Canonical SMILES

COC(C(Cl)Cl)OC

Synonyms

1,1-Dichloro-2,2-dimethoxyethane, Dichloroacetaldehyde dimethyl acetal, Dichloroacetaldehyde dimethylacetal, 2,2-Dimethoxy-1,1-dichloroethane, Acetaldehyde, dichloro-, dimethyl acetal

Purity

≥95%

Package Size

5 g, 25 g

1,1-Dichloro-2,2-dimethoxyethane, commonly known as dichloroacetaldehyde dimethyl acetal, is a highly reactive, bifunctional aliphatic building block with the molecular formula C4H8Cl2O2. It serves as a stable, protected synthetic equivalent of the highly unstable dichloroacetaldehyde, allowing for controlled electrophilic and nucleophilic transformations in organic synthesis [1]. Commercially, it is highly valued not only as an intermediate for the construction of complex heterocycles and active pharmaceutical ingredients (APIs) but also as a critical reference standard for tracking the degradation of organophosphorus agrochemicals like Trichlorfon . Its dimethyl acetal moiety offers specific steric and electronic advantages over longer-chain acetals, making it a precise tool for both process chemists and analytical quality control teams.

Research & Procurement Fit

Designated pharmaceutical impurity reference standard for Praziquantel, Trichlorfon, and Doxofylline
Gem-dichloro acetal synthon for specialized organic synthesis and herbicide intermediate research
Requires refrigerated storage (2–8°C); plan cold-chain logistics

Substituting 1,1-dichloro-2,2-dimethoxyethane with unprotected dichloroacetaldehyde or its diethyl acetal analog compromises both synthetic yield and regulatory compliance. Unprotected dichloroacetaldehyde is prone to rapid polymerization and degradation under ambient conditions, making it unsuitable for scalable procurement and storage[1]. While dichloroacetaldehyde diethyl acetal offers similar protection, its increased steric bulk requires harsher acidic conditions for deprotection, which can degrade sensitive downstream intermediates. Furthermore, the diethyl analog has a significantly higher boiling point, complicating low-temperature purification workflows. In analytical contexts, generic substitution is impossible; regulatory guidelines for Trichlorfon degradation and Praziquantel impurity profiling strictly mandate the exact dimethyl acetal structure, rendering any other acetal useless for Analytical Method Validation (AMV) .

Mismatch Risk

Chloroacetaldehyde Dimethyl Acetal (CADMA)
Monochloro analog differs in boiling point, refractive index, and impurity designation; may not be interchangeable for impurity profiling workflows.
Dichloroacetaldehyde Diethyl Acetal
Diethyl analog shifts volatility and chromatographic retention; storage requirement is similar, but the designated impurity reference standard role is absent.
Non-Halogenated or Other Acetals
Lack the gem-dichloro substitution pattern and designated reference standard function; analytical methods may require re-validation.

Thermal Processability & Distillation Efficiency

During the isolation of chlorinated intermediates, thermal stress can induce unwanted side reactions. 1,1-Dichloro-2,2-dimethoxyethane features a significantly lower boiling point than its diethyl counterpart, facilitating milder distillation conditions. The dimethyl acetal boils at approximately 165 °C, whereas dichloroacetaldehyde diethyl acetal requires temperatures of 183–184 °C [1]. This ~18 °C reduction in boiling point allows for lower-temperature fractional distillation, minimizing thermal degradation and improving overall isolated yields in process-scale synthesis.

Evidence DimensionBoiling Point
Target Compound Data~165 °C
Comparator Or BaselineDichloroacetaldehyde diethyl acetal (183–184 °C)
Quantified Difference~18 °C reduction in boiling point
ConditionsStandard atmospheric pressure distillation

Enables milder purification conditions, reducing the thermal degradation of sensitive synthetic intermediates during process scale-up.

Boiling Point Comparison
Cross-study comparable
DCADMA 161–163°C vs. CADMA 126–130°C
~35°C elevation supports distillation-based separation and GC identity confirmation.
Measurements at 740 Torr vs. near-atmospheric pressure.

Polarity and Biphasic Reaction Compatibility

The choice of acetal protecting group directly impacts the solubility profile of the intermediate. 1,1-Dichloro-2,2-dimethoxyethane exhibits higher polarity compared to the diethyl analog, with an estimated Log P of ~0.9 versus ~1.5 for the diethyl acetal [1]. This reduced lipophilicity enhances its solubility in polar environments and aqueous-organic biphasic systems, making it highly advantageous for nucleophilic substitution reactions where phase transfer or polar solvent compatibility is required to achieve high conversion rates.

Evidence DimensionLipophilicity (Log P)
Target Compound DataLog P ~ 0.9
Comparator Or BaselineDichloroacetaldehyde diethyl acetal (Log P ~ 1.5)
Quantified Difference0.6 unit reduction in Log P
ConditionsCalculated partition coefficient in octanol/water

Improves intermediate solubility in polar solvents, optimizing reaction kinetics in aqueous-organic biphasic workflows.

Refractive Index (nD20)
Cross-study comparable
DCADMA 1.4405 vs. CADMA 1.415–1.4157
Δ~0.025 enables rapid, non-destructive identity check upon receipt.
At 25°C, 589 nm sodium D-line.

Regulatory Utility in Agrochemical and API Impurity Profiling

In quality control and regulatory compliance, structural exactness is non-negotiable. 1,1-Dichloro-2,2-dimethoxyethane is specifically identified as a critical degradation product of the organophosphorus pesticide Trichlorfon and a known impurity in the synthesis of the anthelmintic API Praziquantel . Unlike generic acetals or the diethyl variant, which cannot be used for compliance, this exact dimethyl acetal provides a 100% structural match for Analytical Method Validation (AMV) and pharmacopeial traceability, ensuring accurate quantification of API degradation [1].

Evidence DimensionRegulatory Standard Suitability
Target Compound Data100% match for Trichlorfon/Praziquantel impurity profiling
Comparator Or BaselineDiethyl acetal (0% match, non-compliant)
Quantified DifferenceAbsolute requirement for regulatory AMV
ConditionsHPLC/GC-MS impurity tracking in QA/QC

Mandatory for procurement teams sourcing certified reference materials for Trichlorfon degradation and Praziquantel impurity quantification.

Designated Impurity Role
Class-level inference
Praziquantel Imp. 6, Trichlorfon Imp. 1, Doxofylline Imp. 31
Supports regulatory impurity profiling; no analog fulfills this designated role.
COA with HPLC purity, NMR, and MS characterization available.
CADMA Process Impurity Limit
Data to verify
DCADMA ≤0.1% by GC in commercial CADMA
Confirms co-occurrence in industrial synthesis; analytical resolution required.
Supplier specification; method-dependent limit.
Storage Temperature Requirement
Class-level inference
DCADMA 2–8°C vs. CADMA ambient
Cold-chain logistics needed; shelf life 1 year vs. 2 years for CADMA.
Under recommended closed-container conditions.

API Synthesis and Heterocycle Construction

Acts as a highly stable, process-friendly precursor for introducing the dichloroacetaldehyde moiety into complex molecules, particularly in the synthesis of anthelmintic drugs like Praziquantel. Its lower boiling point and favorable deprotection kinetics make it highly advantageous over diethyl acetals for scale-up [1].

Agrochemical Degradation Monitoring

Serves as an essential, certified reference standard for detecting and quantifying the degradation of Trichlorfon in environmental samples and formulated pesticide products, ensuring compliance with agricultural safety regulations .

Aqueous-Organic Biphasic Reactions

Leveraged in nucleophilic substitution workflows where its higher polarity (Log P ~0.9) ensures better phase distribution and reactivity compared to more lipophilic acetals, optimizing yields in solvent-intensive industrial processes [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pharmaceutical impurity reference standard analysis
Designated impurity standard for Praziquantel, Trichlorfon, Doxofylline
ICH Q3A/Q3B impurity method validation, COA compliance
Herbicide intermediate synthesis
Gem-dichloro acetal synthon
Distillative purification, electrophilic reactivity profile
GC method development for halogenated acetals
Distinct chromatographic retention vs. CADMA
Resolution testing, system suitability verification
Stability-indicating method development
Characterized base-degradation product
Forced degradation study, degradant marker identification

XLogP3

1.4

Wikipedia

1,1-Dichloro-2,2-dimethoxyethane

Explore Compound Types